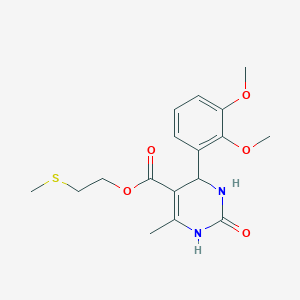
4-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-butanamine, commonly known as Clophedianol, is a pharmaceutical compound used as an antitussive agent. It is a member of the phenylpropanolamine family of compounds and is structurally related to ephedrine. Clophedianol is commonly used in cough syrups and other cold and flu remedies due to its ability to suppress coughing.
Wirkmechanismus
The exact mechanism of action of Clophedianol is not fully understood. However, it is believed to work by suppressing the cough reflex in the brainstem. It may also have a local anesthetic effect on the respiratory tract, which can reduce coughing.
Biochemical and Physiological Effects:
Clophedianol has been shown to have several biochemical and physiological effects. It can cause sedation and drowsiness, which can be beneficial for patients who have difficulty sleeping due to coughing. It can also cause dry mouth and dizziness. In addition, it has been shown to have a low potential for abuse and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
Clophedianol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which makes it a good candidate for further research. However, it does have limitations. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, it may have side effects that can affect the outcome of experiments.
Zukünftige Richtungen
There are several future directions for research on Clophedianol. One area of interest is its potential use in treating other respiratory disorders such as asthma and bronchitis. Another area of interest is its potential use in combination with other antitussive agents to improve efficacy. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of Clophedianol is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloro-5-methylphenol with diethylamine to form 2-chloro-5-methylphenoxy-N,N-diethylamine. This intermediate compound is then reacted with 1-chlorobutane in the presence of a base catalyst to form 4-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-butanamine.
Wissenschaftliche Forschungsanwendungen
Clophedianol has been the subject of several scientific research studies due to its potential as an antitussive agent. It has been shown to effectively suppress coughing in both animal and human studies. In addition, it has been studied for its potential use in treating other respiratory disorders such as asthma and bronchitis.
Eigenschaften
IUPAC Name |
4-(2-chloro-5-methylphenoxy)-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-4-17(5-2)10-6-7-11-18-15-12-13(3)8-9-14(15)16/h8-9,12H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHSTWKNKIQBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=CC(=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209863.png)



![2-{[(2-methyl-4-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5209896.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)
![2-(3-pyridinylcarbonyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5209909.png)

![4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5209919.png)

![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5209924.png)
![N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5209928.png)
![N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5209947.png)